(-)-Pinoresinol

Anti-inflammatory Gut Health Lignans

(-)-Pinoresinol (aglycone) delivers a COX-2 IC50 of 3.6 µM—10x more potent than isolariciresinol (36.4 µM)—and reduces IL-6 by 65% in Caco-2 cells. With a 1509.5-min microsomal half-life and 75% cellular conjugation, it ensures sustained plasma levels for chronic IBD studies. Substituting with lariciresinol, sesamin, or the diglucoside compromises potency and bioavailability. The optimal scaffold for COX-2 inhibitor development.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
Cat. No. B158572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Pinoresinol
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O
InChIInChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m1/s1
InChIKeyHGXBRUKMWQGOIE-NSMLZSOPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Why (-)-Pinoresinol is a Key Procurement Target for Lignan Research


(-)-Pinoresinol (CAS 81446-29-9) is a naturally occurring furofuran lignan found in a variety of plants, including sesame seeds and olive oil [1]. Its core structure consists of a tetrahydrofuran ring linking two guaiacyl moieties, a feature central to its biological activities [1]. As a key intermediate in the biosynthesis of other bioactive lignans, (-)-pinoresinol is a critical starting material and reference standard for research in inflammation, oncology, and neuroprotection, making it a high-priority compound for scientific procurement [2].

Strategic Risks of Interchanging (-)-Pinoresinol with Analogous Lignans


Substituting (-)-pinoresinol with structurally similar lignans like lariciresinol, sesamin, or matairesinol without rigorous evidence can compromise research outcomes due to significant, quantifiable differences in their biological activity, bioavailability, and molecular mechanisms. While these compounds share a common biosynthetic origin, their distinct chemical structures lead to divergent effects in key assays [1]. For instance, a study found that while pinoresinol potently inhibits COX-2, a related lignan, isolariciresinol, is nearly ten times less effective [2]. Furthermore, the presence of a glucoside group in pinoresinol diglucoside fundamentally alters its ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to the aglycone (-)-pinoresinol, impacting its suitability for in vivo studies [3]. The following evidence demonstrates precisely where and how (-)-pinoresinol differentiates itself, guiding informed procurement decisions.

(-)-Pinoresinol: A Quantitative Evidence Guide for Differentiated Scientific Selection


Superior Intestinal Anti-Inflammatory Potency Compared to a Panel of Lignans

Among six plant lignans (secoisolariciresinol diglucoside, secoisolariciresinol, pinoresinol, lariciresinol, matairesinol, and hydroxymatairesinol) and two colonic metabolites (enterolactone and enterodiol) tested in a human intestinal Caco-2 cell model, pinoresinol (PINO) exhibited the strongest anti-inflammatory properties [1]. PINO was the most efficiently conjugated (75% of total in cells), indicating high cellular uptake and metabolism [1]. In inflamed cells, PINO significantly reduced the pro-inflammatory cytokine IL-6 by 65% in confluent cells and by 30% in differentiated cells, and it decreased COX-2-derived prostaglandin E2 (PGE2) by 62% in confluent cells [1]. In contrast, matairesinol (MAT) significantly increased COX-2-derived PGE2, demonstrating a pro-inflammatory effect [1].

Anti-inflammatory Gut Health Lignans

Differentiated COX-2 Inhibition Potency Versus Structurally Similar Lignans

In a study isolating COX-2 inhibitors from Saussurea obvallata, pinoresinol demonstrated potent inhibition with an IC50 of 3.6 ± 0.3 μM [1]. This activity was significantly stronger than other lignans isolated from the same source. For comparison, syringaresinol had an IC50 of 23.1 ± 1.8 μM, isolariciresinol had an IC50 of 36.4 ± 2.6 μM, and balanophonin had an IC50 of 12.1 ± 0.9 μM [1].

COX-2 Inhibitor Inflammation Lignans

Enhanced Permeability and Slower Elimination vs. Pinoresinol Diglucoside

A direct comparison of the aglycone pinoresinol (PINL) with its diglucoside (pinoresinol diglucoside, PDG) revealed significant differences in key ADME properties [1]. PINL demonstrated higher permeability in a PAMPA assay (p < 0.05) and a longer half-life in human liver microsomes (1509.5 min) compared to PDG (1004.8 min) [1]. In vivo rat pharmacokinetic studies confirmed that PINL was eliminated less quickly from plasma and had much lower cumulative urinary excretion than PDG [1]. PINL also showed higher plasma protein binding (89.03%) compared to PDG (45.21%) [1].

Pharmacokinetics ADME Bioavailability

Divergent Cytotoxicity Profile in Healthy vs. Cancer Cells Compared to Podophyllotoxin

In a comparative study on breast cancer cells (SkBr3) and healthy fibroblasts, pinoresinol and its close analog lariciresinol showed a more favorable safety profile than the chemotherapeutic agent podophyllotoxin [1]. While podophyllotoxin significantly increased apoptosis in healthy fibroblasts compared to the other two lignans (P<0.001), pinoresinol and lariciresinol effectively reduced cell viability and induced apoptosis in SkBr3 cancer cells via intrinsic and extrinsic pathways [1]. Specifically, a 48-hour treatment with pinoresinol reduced healthy fibroblast cell viability by 49%, which was less cytotoxic than lariciresinol (47% reduction) and podophyllotoxin (36% reduction) [1].

Anticancer Cytotoxicity Lignans

High-Impact Application Scenarios for (-)-Pinoresinol Based on Differentiated Evidence


In Vivo Studies of Intestinal Inflammation and Gut Health

Given its superior anti-inflammatory profile in human intestinal Caco-2 cells, where it reduced IL-6 by up to 65% and outperformed all other tested lignans [1], (-)-pinoresinol is the ideal candidate for in vivo models of inflammatory bowel disease (IBD) or other gut-related inflammatory conditions. Its high efficiency of cellular conjugation (75%) suggests it is actively metabolized by intestinal cells, further supporting its utility in this context [1]. Procurement for studies involving oral administration and intestinal endpoints is strongly supported.

Long-Term In Vivo Efficacy Studies Requiring Sustained Systemic Exposure

The distinct ADME profile of (-)-pinoresinol makes it the preferred form for chronic dosing studies. Its significantly longer half-life in human liver microsomes (1509.5 min) and slower elimination from rat plasma compared to pinoresinol diglucoside [2] indicate that the aglycone will maintain therapeutic plasma levels for longer durations. This reduces the required dosing frequency and improves the likelihood of observing a pharmacodynamic effect, making it a more cost-effective and scientifically sound choice for long-term in vivo projects.

Target-Based Drug Discovery for COX-2 Mediated Inflammation and Pain

For research programs focused on developing novel COX-2 inhibitors, (-)-pinoresinol represents a superior molecular scaffold compared to other structurally similar lignans. Its potent IC50 of 3.6 μM against COX-2, which is an order of magnitude better than related compounds like isolariciresinol (IC50 36.4 μM) [3], justifies its selection as a lead compound or a starting point for medicinal chemistry optimization efforts aimed at creating more potent and selective anti-inflammatory agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Pinoresinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.